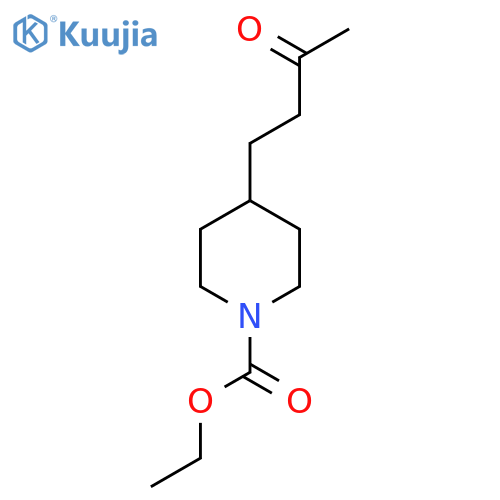Cas no 2229594-50-5 (ethyl 4-(3-oxobutyl)piperidine-1-carboxylate)

2229594-50-5 structure
商品名:ethyl 4-(3-oxobutyl)piperidine-1-carboxylate
ethyl 4-(3-oxobutyl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-(3-oxobutyl)piperidine-1-carboxylate
- 2229594-50-5
- EN300-1733652
-
- インチ: 1S/C12H21NO3/c1-3-16-12(15)13-8-6-11(7-9-13)5-4-10(2)14/h11H,3-9H2,1-2H3
- InChIKey: WLBFVNYTHHPNKK-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(N1CCC(CCC(C)=O)CC1)=O
計算された属性
- せいみつぶんしりょう: 227.15214353g/mol
- どういたいしつりょう: 227.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
ethyl 4-(3-oxobutyl)piperidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1733652-10g |
ethyl 4-(3-oxobutyl)piperidine-1-carboxylate |
2229594-50-5 | 10g |
$5467.0 | 2023-09-20 | ||
| Enamine | EN300-1733652-1g |
ethyl 4-(3-oxobutyl)piperidine-1-carboxylate |
2229594-50-5 | 1g |
$1272.0 | 2023-09-20 | ||
| Enamine | EN300-1733652-0.1g |
ethyl 4-(3-oxobutyl)piperidine-1-carboxylate |
2229594-50-5 | 0.1g |
$1119.0 | 2023-09-20 | ||
| Enamine | EN300-1733652-0.5g |
ethyl 4-(3-oxobutyl)piperidine-1-carboxylate |
2229594-50-5 | 0.5g |
$1221.0 | 2023-09-20 | ||
| Enamine | EN300-1733652-1.0g |
ethyl 4-(3-oxobutyl)piperidine-1-carboxylate |
2229594-50-5 | 1g |
$0.0 | 2023-06-04 | ||
| Enamine | EN300-1733652-0.25g |
ethyl 4-(3-oxobutyl)piperidine-1-carboxylate |
2229594-50-5 | 0.25g |
$1170.0 | 2023-09-20 | ||
| Enamine | EN300-1733652-0.05g |
ethyl 4-(3-oxobutyl)piperidine-1-carboxylate |
2229594-50-5 | 0.05g |
$1068.0 | 2023-09-20 | ||
| Enamine | EN300-1733652-5g |
ethyl 4-(3-oxobutyl)piperidine-1-carboxylate |
2229594-50-5 | 5g |
$3687.0 | 2023-09-20 | ||
| Enamine | EN300-1733652-2.5g |
ethyl 4-(3-oxobutyl)piperidine-1-carboxylate |
2229594-50-5 | 2.5g |
$2492.0 | 2023-09-20 |
ethyl 4-(3-oxobutyl)piperidine-1-carboxylate 関連文献
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
2229594-50-5 (ethyl 4-(3-oxobutyl)piperidine-1-carboxylate) 関連製品
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
